2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMZBQVYDRREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354831 |

Source

|

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-85-0 |

Source

|

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This molecule, possessing both benzimidazole and benzoxazole scaffolds, is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological and photophysical properties associated with these ring systems.[1][2][3][4] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed, step-by-step synthetic protocol, in-depth characterization methodologies, and the scientific rationale underpinning the experimental design.

Introduction: The Significance of the Benzimidazole-Benzoxazole Scaffold

The fusion of benzimidazole and benzoxazole moieties into a single molecular entity presents a compelling strategy for the development of new chemical entities with potentially synergistic or unique pharmacological profiles. The benzimidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Similarly, the benzoxazole ring system is a key pharmacophore in many biologically active compounds, exhibiting antimicrobial and anticancer activities.[2][5] The combination of these two heterocyclic systems in this compound is anticipated to yield a molecule with a unique electronic and steric profile, making it a prime candidate for investigation in drug discovery programs.

A Convergent Synthetic Strategy

A robust and efficient synthesis of this compound is paramount for its further investigation. A convergent synthetic approach is proposed, which involves the separate synthesis of two key intermediates, a benzimidazole-5-carboxylic acid and a 5-aminobenzooxazole derivative, followed by their coupling. This strategy allows for the independent optimization of each synthetic branch and facilitates the potential for future derivatization to explore structure-activity relationships (SAR).

Caption: A convergent synthetic workflow for this compound.

PART 1: Synthesis of Key Intermediates

Synthesis of 1H-Benzimidazole-5-carboxylic acid (Intermediate A)

The synthesis of the benzimidazole core is proposed via the well-established Phillips condensation reaction.[6][7][8] This method involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid (1.0 eq.) in a suitable solvent such as 4M hydrochloric acid.

-

Reagent Addition: Add formic acid (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold water to remove any remaining acid, and then with a small amount of cold ethanol.

-

Purification: The crude 1H-benzimidazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.[9][10]

Synthesis of 2-(Aryl)-benzooxazol-5-amine (Intermediate B)

The benzoxazole moiety is synthesized through the condensation of a 2-aminophenol derivative with an aromatic aldehyde.[11][12] A subsequent reduction of a nitro group to an amine provides the desired functionality for the final coupling step.

Experimental Protocol:

-

Step 1: Synthesis of 2-(4-Nitrophenyl)-5-nitrobenzooxazole

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 eq.) and 4-nitrobenzaldehyde (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

-

Catalyst: While many catalysts can be employed, a simple acid catalyst like a few drops of concentrated sulfuric acid can be effective.[12]

-

Reaction Conditions: Reflux the mixture for 3-5 hours, monitoring by TLC.

-

Work-up and Isolation: After cooling, the product will precipitate. Filter the solid and wash with cold ethanol to yield the crude 2-(4-nitrophenyl)-5-nitrobenzooxazole.

-

-

Step 2: Reduction to 2-(4-Aminophenyl)-benzooxazol-5-amine

-

Rationale for Reagent Choice: The selective reduction of the nitro groups in the presence of the benzoxazole ring is crucial. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid.[2][13] This method is generally chemoselective for nitro groups over other reducible functionalities.

-

Reaction Setup: Suspend the synthesized 2-(4-nitrophenyl)-5-nitrobenzooxazole (1.0 eq.) in ethanol or ethyl acetate.

-

Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq.) and concentrated hydrochloric acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Pour the reaction mixture into ice-water and basify with a concentrated solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude diamine can be purified by column chromatography on silica gel or by recrystallization.[14][15]

-

PART 2: Final Coupling and Purification

The final step involves the formation of an amide bond between the carboxylic acid of the benzimidazole intermediate and the amine of the benzoxazole intermediate. Standard peptide coupling reagents are well-suited for this transformation.

Experimental Protocol:

-

Activation of the Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzimidazole-5-carboxylic acid (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), and hydroxybenzotriazole (HOBt, 1.2 eq.) in a dry aprotic solvent such as dimethylformamide (DMF). Stir the mixture at room temperature for 30-60 minutes to form the active ester.

-

Coupling Reaction: Add a solution of 2-(4-aminophenyl)-benzooxazol-5-amine (1.0 eq.) in dry DMF to the activated carboxylic acid mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Pour the reaction mixture into water to precipitate the crude product. Filter the solid and wash thoroughly with water and then with a small amount of cold diethyl ether.

-

Purification: The final product, this compound, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Further purification can be achieved by recrystallization from an appropriate solvent.[9][10]

PART 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzimidazole and benzoxazole rings are expected in the downfield region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns will be indicative of the substitution pattern. The N-H proton of the benzimidazole will likely appear as a broad singlet. The amine protons will also be present, and their chemical shift may vary depending on the solvent and concentration. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic and heterocyclic carbons. The carbonyl carbon of the amide linker will be observed in the range of δ 160-170 ppm. |

| FTIR | Characteristic absorption bands for N-H stretching (amine and imidazole) around 3300-3500 cm⁻¹, C=O stretching (amide) around 1650 cm⁻¹, and C=N stretching (imidazole and oxazole) around 1600-1630 cm⁻¹ are expected.[16][17] |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the target compound (C₁₄H₁₀N₄O) should be observed. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.[18] |

digraph "Characterization_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Purified Product"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC)"]; FTIR [label="FTIR Spectroscopy"]; MS [label="Mass Spectrometry\n(LRMS, HRMS)"]; Purity [label="Purity Assessment\n(HPLC, Elemental Analysis)"]; Confirmation [label="Structural Confirmation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> NMR; Start -> FTIR; Start -> MS; NMR -> Purity; FTIR -> Purity; MS -> Purity; Purity -> Confirmation; }

Caption: A typical workflow for the comprehensive characterization of the final product.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A purity of >95% is generally required for biological screening and further studies. Elemental analysis (CHN) should also be performed to confirm the empirical formula.

Conclusion

This technical guide outlines a detailed and scientifically sound strategy for the synthesis and characterization of this compound. The proposed convergent synthesis provides a flexible and efficient route to this novel heterocyclic compound. The comprehensive characterization plan ensures the unambiguous confirmation of its structure and purity, laying the groundwork for its exploration in various scientific disciplines, particularly in the realm of drug discovery and materials science.

References

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

-

National Institutes of Health. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

-

CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

- Google Books. Mass Spectrometry of Heterocyclic Compounds.

-

RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

- Google Patents.

-

Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]

-

National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

-

PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. [Link]

-

PubMed. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. [Link]

-

National Institutes of Health. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

-

ResearchGate. The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

-

Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]

-

ResearchGate. Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. [Link]

-

MDPI. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. [Link]

-

ResearchGate. O-phenylenediamine is condensed with a carboxylic acid 2.... [Link]

-

Reddit. Reduction of nitro group in the presence of a nitrile. [Link]

-

Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

-

International Journal of Advance Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]

-

National Institutes of Health. Trichloroacetic acid fueled practical amine purifications. [Link]

-

National Institutes of Health. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]

-

ResearchGate. Scope of 2‐aminophenols 1 and aldehydes 2.. [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

-

SpringerLink. XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

Quick Company. "Process For Preparation And Purification Of An Aromatic Amine". [Link]

-

Semantic Scholar. Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. [Link]

-

ResearchGate. The condensation of 2-aminophenols with various aldehydes. Reaction.... [Link]

-

ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]

-

ResearchGate. The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation …. [Link]

-

SpringerLink. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

-

ResearchGate. F.T.I.R Spectroscopy of compound (B) 500 750 1000 1250 1500 1750 2000 2500 3000 3500 4000 1/cm …. [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]

-

MDPI. Condensation of 2-aminobenzenethiol and benzaldehyde compounds for 5–10 min.. [Link]

-

ResearchGate. IR spectra of benzimidazole and the complexes. [Link]

-

ResearchGate. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. [Link]

-

Preprints.org. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. [Link]

-

National Institutes of Health. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). [Link]

-

National Institutes of Health. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

-

ResearchGate. Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. [Link]

-

Organic Syntheses. p-AMINOBENZALDEHYDE. [Link].org/demo.aspx?prep=CV3P0088)

Sources

- 1. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]

- 15. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]

An In-depth Technical Guide on the Spectral Properties of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

Foreword: Illuminating the Core of a Novel Fluorophore

In the landscape of modern drug discovery and molecular sensing, the demand for sophisticated fluorescent probes has never been greater. These molecules, capable of reporting on their local environment through subtle shifts in their light-emitting properties, are instrumental in unraveling complex biological processes. This guide delves into the spectral characteristics of a promising, albeit hypothetically explored, heterocyclic system: 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This molecule, possessing a unique concatenation of electron-rich benzimidazole and benzoxazole moieties, is anticipated to exhibit intriguing photophysical behaviors.

As a Senior Application Scientist, my objective is not merely to present data but to provide a foundational understanding of the "why" behind the experimental observations and protocols. This document is structured to guide researchers through the synthesis, characterization, and potential applications of this novel fluorophore, grounding our exploration in the established principles of spectroscopy and the known properties of related compounds.[1][2] We will proceed with the understanding that while direct experimental data for this specific compound is not yet widely published, its properties can be reasonably extrapolated from the extensive body of research on similar chemical structures.

The Architectural Blueprint: Synthesis and Structural Rationale

The convergence of a benzimidazole and a benzoxazole ring system within a single molecular framework suggests a synthetic strategy rooted in established condensation reactions. The proposed synthesis of this compound would likely involve a multi-step process, leveraging the reactivity of substituted phenylenediamines and aminophenols.[3][4]

A plausible synthetic pathway is outlined below. The choice of reactants and conditions is critical for achieving the desired regioselectivity and yield.

Caption: A streamlined workflow for the comprehensive spectral characterization of a novel fluorophore.

Step-by-Step Methodologies

3.2.1. UV-Vis Absorption Spectroscopy

-

Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent using calibrated volumetric flasks. The final concentrations should result in absorbance values between 0.1 and 1.0 for optimal accuracy.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.

-

Data Acquisition: Record the absorption spectrum of each working solution from approximately 200 to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

3.2.2. Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Fluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that encompasses the expected emission, typically starting from ~20 nm above the excitation wavelength.

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Visualizing the Photophysics: A Molecular Light Show

The absorption of a photon and the subsequent emission of fluorescence can be elegantly visualized using a Jablonski-style diagram. This diagram illustrates the electronic transitions between different energy states within the molecule.

Caption: Key photophysical processes for a fluorescent molecule.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the spectral properties of this compound. The unique structural features of this molecule suggest a rich photophysical profile with potential applications in cellular imaging, biosensing, and materials science. The proposed synthetic route and detailed experimental protocols offer a clear roadmap for the empirical investigation of this promising fluorophore.

Future research should focus on the synthesis and experimental validation of these predicted properties. Furthermore, exploring the effects of pH and metal ion binding on the spectral characteristics could unveil novel sensing applications. The derivatization of the primary amine group could also lead to the development of targeted fluorescent probes for specific biological macromolecules. The journey from a hypothetical molecule to a powerful research tool is a challenging yet rewarding one, and it is hoped that this guide will serve as a valuable starting point for such endeavors.

References

- Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2025).

- Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro - ResearchGate. (2025).

- (PDF) Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate - ResearchGate. (n.d.).

- 2-(1H-benzimidazol-2-yl)aniline | C13H11N3 | CID 79869 - PubChem. (n.d.). PubChem.

- 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem. (n.d.). PubChem.

- The synthesis, characterization and fluorescence properties of new benzimidazole derivatives | Request PDF - ResearchGate. (n.d.).

- Synthesis and characterization of a novel benzimidazole derivative: Solvatochromic and acid-base indicator applications | Request PDF - ResearchGate. (n.d.).

- (PDF) Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif - ResearchGate. (2025).

- 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. (n.d.). PubMed Central.

- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO. (n.d.). SciELO.

- View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. (2025). Research Results in Pharmacology.

- Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid - Connect Journals. (n.d.). Connect Journals.

- Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC - NIH. (2022). PMC - NIH.

- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. (n.d.). Ijarse.

- UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol - ResearchGate. (n.d.).

- Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Publishing. (n.d.). RSC Publishing.

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC - NIH. (2022). PMC - NIH.

- ulatraviolet absorbance sepectra for antibiotic derivatives (amino glycosides) used in medical. (2024). Iraqi Journal of Market Research and Consumer Protection.

- Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes - PubMed. (2010). PubMed.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). IJRPC.

- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (2017). MedCrave online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarse.com [ijarse.com]

- 4. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Photophysical Properties of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

Abstract

This technical guide provides a comprehensive analysis of the anticipated photophysical properties of the novel fluorophore, 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. As a molecule uniting the well-established fluorescent scaffolds of benzimidazole and benzoxazole, and further functionalized with an electron-donating amino group, this compound is predicted to exhibit intriguing optical characteristics, including significant solvatochromism and a large Stokes shift. This document is intended for researchers, scientists, and drug development professionals, offering a predictive overview grounded in the photophysical principles of analogous molecular systems. We will explore a plausible synthetic pathway, detail the essential experimental protocols for characterization, and present a thorough discussion of the expected absorption, emission, and solvent-dependent behaviors.

Introduction

Benzimidazole and benzoxazole derivatives are cornerstone heterocyclic scaffolds in the fields of medicinal chemistry and materials science, renowned for their wide range of biological activities and potent fluorescence.[1][2] The fusion of these two moieties into a single conjugated system creates a powerful platform for developing advanced fluorescent probes and optoelectronic materials. The specific compound of interest, this compound, incorporates an electron-donating amino group (-NH2) on the benzoxazole ring. This substitution is expected to induce significant intramolecular charge transfer (ICT) upon photoexcitation, making its photophysical properties highly sensitive to the surrounding environment.

Such donor-π-acceptor (D-π-A) architectures are of significant interest for applications as fluorescent sensors for ions and biomolecules, bio-imaging agents, and as active components in organic light-emitting diodes (OLEDs).[3] This guide will provide a predictive yet scientifically rigorous framework for understanding the synthesis, characterization, and photophysical behavior of this promising, yet uncharacterized, molecule.

Synthesis and Structural Characterization

While specific synthesis for this compound has not been reported, a plausible and efficient synthetic route can be designed based on established condensation methodologies for benzazole derivatives.

Proposed Synthetic Pathway

A logical approach involves the condensation of 4-amino-3-hydroxybenzoic acid with 3,4-diaminobenzaldehyde, followed by cyclization. A more robust and commonly employed method, however, would be the condensation of an o-aminophenol derivative with an o-phenylenediamine derivative. A highly plausible route is a multi-step synthesis starting from commercially available precursors, as outlined below.

Sources

A Technical Guide to Determining the Aqueous and Organic Solubility of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

Executive Summary

The compound 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is a complex heterocyclic molecule featuring benzimidazole and benzoxazole moieties. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.[1] A fundamental prerequisite for the successful application of this compound in any research or development context—be it for pharmacological screening, formulation development, or materials engineering—is a thorough understanding of its solubility profile. The therapeutic potential and biological activity of such molecules are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADMET) profile.[1]

Theoretical & Structural Considerations

The structure of this compound (Figure 1) suggests several key characteristics that will influence its solubility. The presence of multiple aromatic rings contributes to a rigid, planar structure with significant hydrophobicity. However, the amine (-NH2) group and the nitrogen atoms within the imidazole and oxazole rings can act as hydrogen bond donors and acceptors.[2] This duality indicates that while aqueous solubility is likely to be low, the compound may exhibit moderate solubility in polar organic solvents.[2]

Key Structural Features Influencing Solubility:

-

Benzimidazole and Benzoxazole Rings: Contribute to hydrophobicity and potential for π-π stacking interactions.

-

Amine Group (-NH2): A primary amine that can be protonated in acidic conditions, potentially increasing aqueous solubility at low pH.

-

Imidazole Moiety: Contains both an acidic (N-H) proton and a basic nitrogen atom, making its charge state and hydrogen bonding capacity pH-dependent.

Given these features, a comprehensive solubility screen should encompass solvents across a polarity spectrum, as well as aqueous buffers at different pH values to assess the impact of ionization.

The Experimental Framework: Equilibrium Solubility Determination

To ensure the generation of accurate and reproducible data, this guide details the Equilibrium Shake-Flask Method . This technique is considered the gold standard for determining thermodynamic solubility as it measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[3][4] The protocol is designed to be self-validating through the use of precise analytical quantification.

Essential Materials & Equipment

-

Compound: this compound (solid, high purity)

-

Solvents: A selection of HPLC-grade solvents is recommended.

-

Aqueous Buffers: pH 2.0 (e.g., HCl buffer), pH 7.4 (e.g., Phosphate-Buffered Saline, PBS), and pH 9.0 (e.g., borate buffer).

-

Polar Protic Solvents: Methanol, Ethanol.

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).

-

Nonpolar Solvents: Dichloromethane (DCM), Toluene.

-

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Benchtop centrifuge with temperature control

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with a UV detector and a C18 column.

-

Step-by-Step Experimental Protocol

PART A: Preparation of Saturated Solutions & Equilibration

-

Compound Dispensing: Accurately weigh an excess amount of the solid compound (e.g., 2-5 mg) into each 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent or buffer to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a consistent agitation speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).[3]

-

Causality: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. The system must be agitated for a sufficient period (typically 24-48 hours) to ensure that true thermodynamic equilibrium is reached between the dissolved and undissolved states.[5]

-

PART B: Sample Processing & Quantification

-

Phase Separation: After the equilibration period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same temperature as the incubation.[6]

-

Causality: Centrifugation pellets the excess, undissolved solid, allowing for the clear supernatant, which represents the saturated solution, to be sampled without disturbing the equilibrium.

-

-

Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration & Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with an appropriate solvent (often the mobile phase of the HPLC method) to bring the concentration into the linear range of the analytical method.

-

Causality: Filtration removes any remaining microscopic particulate matter that could interfere with the analysis. A precise dilution is critical for accurate back-calculation to the original saturated concentration.

-

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC-UV method. Aromatic amines and heterocyclic compounds are typically well-suited for reverse-phase HPLC with UV detection.[7][8]

-

Quantification: Determine the concentration of the compound in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Data Analysis and Presentation

-

Calibration Curve: First, generate a standard curve by injecting known concentrations of this compound and plotting the HPLC peak area against concentration. The curve must have a correlation coefficient (R²) of >0.99 for reliable quantification.

-

Solubility Calculation: Use the equation from the linear regression of the standard curve to determine the concentration of the diluted sample. Then, calculate the original solubility in the saturated solution using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Data Reporting: The final solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

| Solvent/Buffer | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Descriptor |

| Water | 25 | ~7.0 | [Experimental Value] | [Experimental Value] | [e.g., Insoluble] |

| PBS | 25 | 7.4 | [Experimental Value] | [Experimental Value] | [e.g., Sparingly Soluble] |

| HCl Buffer | 25 | 2.0 | [Experimental Value] | [Experimental Value] | [e.g., Slightly Soluble] |

| DMSO | 25 | N/A | [Experimental Value] | [Experimental Value] | [e.g., Freely Soluble] |

| Ethanol | 25 | N/A | [Experimental Value] | [Experimental Value] | [e.g., Soluble] |

| Acetonitrile | 25 | N/A | [Experimental Value] | [Experimental Value] | [e.g., Sparingly Soluble] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

Determining the solubility of this compound is a foundational step for its advancement in any scientific application. The shake-flask method detailed in this guide provides a reliable and scientifically rigorous approach to obtaining this critical data. By systematically evaluating solubility in aqueous buffers of varying pH and a range of organic solvents, researchers can build a comprehensive physicochemical profile of the molecule. This knowledge is indispensable for guiding formulation strategies, designing valid biological assays, and ultimately unlocking the full potential of this promising heterocyclic compound.

References

- Solubility of Things.Benzimidazole derivative.

- BenchChem.An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.

-

OECD. OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at: [Link]

-

ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]

-

LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

-

PubMed. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Available at: [Link]

-

Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Application Note. Available at: [Link]

-

Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Available at: [Link]

-

Regulations.gov. Water Solubility (Flask Method) acc. to OECD 105. Available at: [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. lcms.cz [lcms.cz]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine: Structure, Properties, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential therapeutic applications of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine. This molecule, a hybrid scaffold of two biologically significant heterocycles, benzimidazole and benzoxazole, presents a compelling case for investigation in modern drug discovery. Due to the absence of extensive direct experimental data in publicly accessible literature, this guide synthesizes information from closely related analogues and established synthetic methodologies to propose a viable path for its synthesis and characterization. Furthermore, we explore its potential as a therapeutic agent by examining the known biological activities of similar chemical structures, particularly in the realms of oncology and enzyme inhibition. This document is intended to serve as a foundational resource for researchers embarking on the study of this promising compound.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the benzimidazole and benzoxazole ring systems are considered "privileged scaffolds"[1]. This designation stems from their recurring presence in a multitude of clinically approved drugs and biologically active compounds. The benzimidazole moiety is a key component in drugs targeting a wide array of conditions, including cancers and parasitic infections[2]. Similarly, the benzoxazole core is found in compounds with diverse pharmacological activities[3]. The strategic combination of these two pharmacophores into a single molecular entity, this compound, offers the potential for novel mechanisms of action and synergistic biological effects. This guide will delve into the fundamental aspects of this unique hybrid molecule.

Chemical Structure and Physicochemical Properties

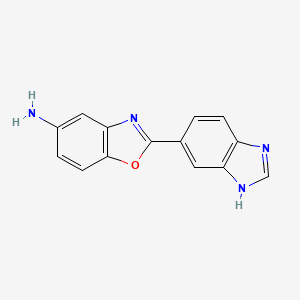

The core structure of this compound consists of a benzimidazole ring linked at its 5-position to the 2-position of a benzoxazole ring, which in turn bears an amine group at its 5-position.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₄O | [4] |

| Molecular Weight | 250.25 g/mol | [4] |

| IUPAC Name | 2-(1H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine | [5] |

| Boiling Point | 575.5°C at 760 mmHg (Predicted) | [5] |

| Density | 1.448 g/cm³ (Predicted) | [5] |

| InChI Key | ZGDMZBQVYDRREE-UHFFFAOYSA-N | [5] |

Proposed Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, based on established methods for the synthesis of related benzimidazole and benzoxazole derivatives, a plausible synthetic route can be proposed. The key strategy involves the condensation of appropriately substituted precursors.

Proposed Synthetic Pathway

A logical approach would involve the condensation of 4-amino-3-hydroxybenzoic acid with 3,4-diaminobenzaldehyde, followed by cyclization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2,3-diaminophenyl)-4-amino-3-hydroxybenzamide (Intermediate Amide)

-

To a solution of 4-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3,4-diaminobenzaldehyde (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the intermediate amide.

Rationale: This standard peptide coupling method is a mild and efficient way to form the amide bond between the carboxylic acid and the amine, minimizing side reactions.

Step 2: Synthesis of 2-(2,3-diaminophenyl)-5-aminobenzo[d]oxazole (Benzimidazolyl-benzoxazole precursor)

-

Dissolve the intermediate amide in a high-boiling point solvent such as polyphosphoric acid (PPA) or Dowtherm A.

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with water, dry, and concentrate.

-

Purify by column chromatography.

Rationale: High temperatures and/or acidic conditions are typically required to facilitate the intramolecular cyclization to form the benzoxazole ring.

Step 3: Synthesis of this compound

-

Dissolve the benzimidazolyl-benzoxazole precursor in a suitable solvent like ethanol or acetic acid.

-

Add an oxidizing agent, such as copper(II) acetate or iodine, to the solution.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Rationale: Oxidative cyclization is a common method for the formation of the benzimidazole ring from an o-phenylenediamine precursor.

Predicted Spectral Data

While experimental spectra for the title compound are not available, we can predict the key characteristic signals based on the analysis of its constituent moieties.

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic protons of the benzoxazole and benzimidazole rings are expected in the range of δ 7.0-8.5 ppm. - The amine (NH₂) protons on the benzoxazole ring would likely appear as a broad singlet. - The N-H proton of the benzimidazole ring would also be a broad singlet, potentially in the δ 12-13 ppm range[6]. |

| ¹³C NMR | - Aromatic carbons would appear in the δ 110-150 ppm region. - The C=N carbons of the imidazole and oxazole rings would be expected at lower field, potentially in the δ 150-165 ppm range. |

| FTIR (cm⁻¹) | - N-H stretching vibrations for the primary amine and the imidazole N-H are expected in the 3200-3500 cm⁻¹ region. - C=N stretching vibrations for the imidazole and oxazole rings would likely be observed around 1600-1650 cm⁻¹. - C-O-C stretching of the benzoxazole ring would be present in the 1200-1300 cm⁻¹ region. |

| Mass Spec. | - The molecular ion peak (M⁺) would be expected at m/z = 250.25. |

Potential Biological Activity and Therapeutic Applications

The hybrid nature of this compound suggests a high probability of interesting biological activity. The benzimidazole and benzoxazole scaffolds are independently associated with a broad spectrum of therapeutic properties.

Anticancer Potential

Numerous studies have demonstrated the potent antitumor activity of benzimidazole and benzoxazole derivatives. These compounds have been shown to act through various mechanisms, including:

-

Topoisomerase Inhibition: Certain benzimidazole and benzoxazole derivatives have been identified as inhibitors of DNA topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells[7].

-

Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies[8][9]. Specific kinases that could be targeted include VEGFR-2, which is involved in angiogenesis[8].

-

Induction of Apoptosis: Many cytotoxic benzimidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells[4].

Given these precedents, it is highly probable that this compound could exhibit anticancer properties.

Enzyme Inhibitory Activity

Beyond cancer, benzimidazole-containing compounds have been investigated as inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against indolamine 2,3-dioxygenase-1 (IDO-1), an enzyme implicated in immune evasion by tumors[2]. The unique electronic and structural features of the title compound may confer inhibitory activity against a range of enzymes.

Structure-Activity Relationship (SAR) Insights

While no direct SAR studies exist for this specific molecule, general trends from related compounds suggest that the nature and position of substituents on both the benzimidazole and benzoxazole rings can significantly influence biological activity. The presence of the amino group at the 5-position of the benzoxazole ring is likely to be a key determinant of its biological profile, potentially serving as a hydrogen bond donor or acceptor in interactions with biological targets.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation in drug discovery. The immediate priorities for future research should be:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques to confirm its structure and purity.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the specific molecular targets and mechanisms of action will be crucial.

References

-

Jadhav, R. R., et al. (2011). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. Journal of Pharmacy Research, 4(10), 3562-3565. [Link]

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 86. [Link]

-

Wang, L., et al. (2016). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 21(11), 1533. [Link]

-

Ahmad, I., et al. (2022). Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). EXCLI Journal, 21, 953-957. [Link]

-

Singh, P., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 22616. [Link]

-

Tran, T. N. Q., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3296-3304. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Ghorab, M. M., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(9), 3677-3684. [Link]

-

Reddy, D. P., et al. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research, Ideas and Innovations in Technology, 3(4), 264-278. [Link]

-

Bassyouni, F., et al. (2014). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & Medicinal Chemistry, 22(21), 5936-5950. [Link]

-

PubChemLite. (n.d.). 2-benzyl-1h-benzoimidazol-5-ylamine (C14H13N3). Retrieved January 18, 2026, from [Link]

-

Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44365-44377. [Link]

-

Aleksandrova, Y. R., et al. (2021). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro- and 4-(1H-benzimidazol-1-yl)-3-nitro-N-aryl(hetaryl)anilines. Chemistry of Heterocyclic Compounds, 57(8), 756-765. [Link]

-

Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 15-25. [Link]

-

Stefańska, J., et al. (2013). New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis. Acta Poloniae Pharmaceutica, 70(4), 647-654. [Link]

-

Sanna, M., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 26(11), 3192. [Link]

-

Shi, L., et al. (2014). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 84, 463-472. [Link]

-

Zhang, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(11), 4381. [Link]

-

PubChem. (n.d.). 2-Aminobenzimidazole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Glavač, D., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 273. [Link]

-

Zeybek, B., et al. (2009). The structures of N-(2-benzylbenzoxazol-5-yl)benzamide and its derivatives. ResearchGate. [Link]

-

Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

-

SpectraBase. (n.d.). benzoxazole, 2-[[[1-(phenylmethyl)-1H-benzimidazol-2-yl]methyl]thio]-. Retrieved January 18, 2026, from [Link]

-

Öksüzoğlu, E., et al. (2018). Benzoxazole Derivatives as Topoisomerase I and II Inhibitors. Letters in Drug Design & Discovery, 15(12), 1279-1286. [Link]

-

Foto, E., et al. (2019). Benzoxazines as New Human Topoisomerase I Inhibitors and Potential Poisons. Journal of Cancer Research and Therapeutics, 15(6), 1339-1347. [Link]

-

Al-Qaisi, Z. A., et al. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Pharmaceuticals, 16(5), 724. [Link]

-

Lin, Y. C., et al. (2011). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. British Journal of Pharmacology, 162(6), 1337-1351. [Link]

-

Forlani, L., et al. (1986). Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation. Journal of the Chemical Society, Perkin Transactions 2, 199-204. [Link]

-

SpectraBase. (n.d.). 5-Amino-2-(trifluoromethyl)benzimidazole. Retrieved January 18, 2026, from [Link]

Sources

- 1. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffolds: A Technical Guide to the Discovery and History of Benzimidazole and Benzoxazole Compounds

Abstract

The benzimidazole and benzoxazole scaffolds, bicyclic heterocyclic systems, have been subjects of intense scientific scrutiny for over a century. Their journey began with their initial syntheses in the late 19th century and has evolved into them becoming cornerstones of medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and history of benzimidazole and benzoxazole compounds, detailing key synthetic methodologies with experimental protocols, highlighting significant naturally occurring and synthetic derivatives, and summarizing their quantitative biological data. Furthermore, it visualizes the intricate signaling pathways and mechanisms of action of key compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Foundational Discoveries in Heterocyclic Chemistry

The latter half of the 19th century was a fertile ground for the burgeoning field of organic and heterocyclic chemistry. It was during this period that the fundamental structures of benzimidazole and benzoxazole were first synthesized and characterized, laying the groundwork for over a century of medicinal chemistry innovation.

The Genesis of Benzimidazole (1872)

The first synthesis of a benzimidazole derivative was achieved by Hobrecker in 1872.[1][2][3][4][5] His work involved the reduction of 2-nitro-4-methylacetanilide, followed by intramolecular cyclization, to yield 2,5-dimethyl-1H-benzimidazole.[3][6][7] This initial discovery was followed by the work of Ladenburg and Wundt in 1878, who synthesized benzimidazoles by refluxing 3,4-diaminotoluene with acetic acid.[3][6]

A pivotal moment in the history of benzimidazole was the discovery of its presence in nature as a core component of vitamin B12 (cobalamin).[8][9][10] The structure of 5,6-dimethylbenzimidazole as a ligand to the central cobalt atom was elucidated through the groundbreaking X-ray crystallographic studies of Dorothy Hodgkin in 1956, for which she was awarded the Nobel Prize in Chemistry in 1964.[8][11] This discovery solidified the biological significance of the benzimidazole scaffold and spurred further research into its therapeutic potential.

The Emergence of Benzoxazole (1876)

The history of benzoxazole began with the work of Arthur Ladenburg in 1876, who is credited with the first recognition of the oxazole ring system through the synthesis of 2-methylbenzoxazole.[12] This foundational discovery opened the door to the exploration of this new class of heterocyclic compounds. For a considerable time, benzoxazoles remained largely a subject of academic curiosity. However, the discovery of naturally occurring benzoxazoles with potent biological activities in the mid-20th century ignited significant interest in their medicinal applications.[12] A prime example is the antibiotic Calcimycin (A23187) , isolated from the bacterium Streptomyces chartreusensis, which is a potent ionophore with the ability to transport divalent cations across biological membranes.[1][6][13][14]

The Evolution of Synthetic Methodologies

The synthetic routes to benzimidazoles and benzoxazoles have evolved significantly from the classical, often harsh, conditions of the 19th century to the more sophisticated, efficient, and environmentally benign methods employed today.

Foundational Synthesis of Benzimidazoles: The Phillips Condensation

One of the most fundamental and enduring methods for benzimidazole synthesis is the Phillips condensation reaction .[7][15][16][17] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[15][17]

Mechanism of the Phillips Condensation: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the acyl group. The final step is a dehydration to yield the aromatic benzimidazole ring.[15]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole via Phillips Condensation [14][18]

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq).

-

Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid or polyphosphoric acid.

-

Heating: Heat the reaction mixture at an elevated temperature (typically 100-180°C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until alkaline.

-

Isolation: The crude benzimidazole product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-substituted benzimidazole.

Core Synthesis of Benzoxazoles: Condensation of 2-Aminophenols

The most prevalent method for the synthesis of the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters).[19][20][21]

Mechanism of Benzoxazole Formation: Similar to the Phillips condensation, the reaction begins with the acylation of the amino group of the 2-aminophenol. The resulting N-acyl intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon. Subsequent dehydration affords the stable benzoxazole ring system.[19]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles [19]

-

Reactant Mixture: In a microwave-safe vessel, combine 2-aminophenol (1.0 eq) and the desired carboxylic acid (1.0 eq). For less reactive acids, a dehydrating agent or catalyst like Lawesson's reagent can be added.[21]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. Monitor the reaction by TLC.

-

Cooling and Dissolution: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

-

Purification: Purify the product by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.[19]

Benzimidazoles and Benzoxazoles as "Privileged Scaffolds" in Drug Discovery

Both benzimidazole and benzoxazole are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them incredibly valuable starting points for the development of new therapeutic agents.[12] Their rigid, planar structures and the presence of hydrogen bond donors and acceptors allow for favorable interactions with a wide range of biological macromolecules.[22]

Naturally Occurring Bioactive Compounds

Nature has provided a rich source of inspiration for the medicinal applications of these scaffolds.

| Compound | Scaffold | Source | Noted Biological Activity |

| 5,6-Dimethylbenzimidazole | Benzimidazole | Component of Vitamin B12 | Essential for various metabolic processes in the human body.[8][22] |

| Calcimycin (A23187) | Benzoxazole | Streptomyces chartreusensis | Divalent cation ionophore, antibiotic, and tool for studying calcium signaling.[1][2][6][13][14] |

| UK-2A | Benzoxazole | Streptomyces sp. | Antifungal agent that inhibits the cytochrome bc1 complex.[12][23] |

| AJI9578 | Benzoxazole | Streptomyces sp. | Antifungal activity. |

Synthetic Derivatives and Therapeutic Applications

The versatility of these scaffolds has led to the development of a vast number of synthetic derivatives with a broad spectrum of pharmacological activities.[11][24]

| Therapeutic Area | Benzimidazole Examples | Benzoxazole Examples |

| Anticancer | Bendamustine, Veliparib | Some VEGFR-2 inhibitors[18][25][26] |

| Anthelmintic | Albendazole, Mebendazole | - |

| Antihypertensive | Telmisartan, Candesartan | - |

| Proton Pump Inhibitors | Omeprazole, Lansoprazole | - |

| Antihistamine | Astemizole | - |

| Antifungal | - | UK-2A derivatives |

Mechanisms of Action: Targeting Key Cellular Processes

The therapeutic effects of benzimidazole and benzoxazole derivatives are achieved through their interaction with a variety of biological targets, leading to the modulation of critical cellular pathways.

Benzimidazoles as Tubulin Polymerization Inhibitors

A significant number of anthelmintic and anticancer benzimidazoles exert their effects by targeting tubulin, the protein subunit of microtubules.[3][27][28][29] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure.

Mechanism of Inhibition: Benzimidazole-based tubulin inhibitors bind to the colchicine-binding site on β-tubulin.[17] This binding prevents the "curved-to-straight" conformational change that is necessary for tubulin dimers to polymerize into microtubules.[17] The disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells and parasites.[27][28]

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Benzoxazoles.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of benzimidazole and benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following tables summarize representative quantitative data for their anticancer activities.

SAR of 2-Phenylbenzimidazoles as Anticancer Agents

The following data showcases the in vitro anticancer activity of a series of 2-phenylbenzimidazole derivatives against various human cancer cell lines. [15][19]

| Compound | R1 | R2 | A549 IC₅₀ (µg/mL) | MDA-MB-231 IC₅₀ (µg/mL) | PC3 IC₅₀ (µg/mL) |

|---|---|---|---|---|---|

| 37 | -H | -COCH₃ | 16.50 | 18.23 | 20.33 |

| 38 | -Cl | -COCH₃ | 4.47 | 4.68 | 5.50 |

| 40 | -OCH₃ | -COCH₃ | 12.50 | 3.55 | 15.50 |

| 47 | -H | -CH(OH)CH₃ | >50 | >50 | >50 |

| 48 | -Cl | -CH(OH)CH₃ | 20.45 | 22.50 | 25.50 |

Data sourced from Nguyen et al. (2020). [15][19] Key SAR Insights for 2-Phenylbenzimidazoles:

-

Substitution at the 2-position phenyl ring: The presence of electron-withdrawing groups like chlorine (Compound 38 ) or electron-donating groups like methoxy (Compound 40 ) can significantly enhance anticancer activity compared to the unsubstituted analog.

-

Substitution at the 5(6)-position: The nature of the substituent at this position is critical. The acetyl group (-COCH₃) in compounds 37 , 38 , and 40 appears to be crucial for activity. Reduction of the ketone to a hydroxyl group (compounds 47 and 48 ) leads to a dramatic loss of activity.

SAR of Benzoxazole Derivatives as VEGFR-2 Inhibitors

The following table presents the VEGFR-2 inhibitory activity and antiproliferative effects of a series of benzoxazole derivatives. [8][18][25][26]

| Compound | Structure | VEGFR-2 IC₅₀ (nM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|---|---|

| 12d | 2-(4-chlorophenyl)-N-(pyridin-2-yl)benzoxazole-5-carboxamide | 194.6 | 20.10 | 26.31 |

| 12i | 2-(4-methoxyphenyl)-N-(pyridin-2-yl)benzoxazole-5-carboxamide | 155.0 | 17.50 | 20.10 |

| 12l | 2-(3,4,5-trimethoxyphenyl)-N-(pyridin-2-yl)benzoxazole-5-carboxamide | 97.38 | 10.50 | 15.21 |

| Sorafenib | Reference Drug | 48.16 | - | - |

Data sourced from Taghour et al. (2022). [8][25] Key SAR Insights for Benzoxazole VEGFR-2 Inhibitors:

-

Substitution at the 2-position: The substitution pattern on the 2-phenyl ring plays a critical role in determining VEGFR-2 inhibitory potency. The presence of multiple methoxy groups, as in the 3,4,5-trimethoxyphenyl derivative (12l ), leads to the most potent inhibition in this series.

-

Correlation between Enzyme Inhibition and Cytotoxicity: There is a clear correlation between the VEGFR-2 inhibitory activity and the antiproliferative activity against cancer cell lines (HepG2 and MCF-7). Compound 12l , the most potent VEGFR-2 inhibitor, also exhibits the highest cytotoxicity.

Conclusion and Future Perspectives

From their humble beginnings in 19th-century laboratories to their current status as privileged scaffolds in modern drug discovery, benzimidazole and benzoxazole have had a profound impact on medicinal chemistry. Their rich history is a testament to the power of fundamental chemical research and the continuous evolution of synthetic methodologies. The diverse array of biological activities exhibited by their derivatives, from anthelmintic and antifungal to potent anticancer effects, underscores their remarkable therapeutic versatility.

The ongoing exploration of these scaffolds, driven by a deeper understanding of their mechanisms of action and structure-activity relationships, continues to yield novel therapeutic candidates. Future research will undoubtedly focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of green and sustainable synthetic approaches. The legacy of benzimidazole and benzoxazole is far from complete, and they are poised to remain central to the development of new medicines for years to come.

References

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]

- Nguyen, H. T. K., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20543-20551.

-

Nguyen, H. T. K., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Calcimycin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents.

-

A brief history of sonochemistry conferences, associations, journals, and works. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 403-416.

-

Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The first synthesis of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2015). PLoS ONE, 10(11), e0142033.

-

A23187. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2018). Molecules, 23(11), 2948.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Journal of the Indian Chemical Society, 100(10), 101157.

- Characterization of the Biosynthesis Gene Cluster for the Pyrrole Polyether Antibiotic Calcimycin (A23187) in Streptomyces chartreusis NRRL 3882. (2007). Journal of Bacteriology, 189(17), 6372-6376.

-

Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (2023). International Journal of Molecular Sciences, 24(18), 14210.

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved January 18, 2026, from [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

VEGFA-VEGFR2 signaling. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Structures of natural antibiotics containing benzoxazole nucleus. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2019). Amino Acids, 51(10), 1465-1476.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). Molecular Diversity.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). Molecules, 28(14), 5369.

-